molecular formula C7H8F2N2O B106488 [4-(Difluoromethoxy)phenyl]hydrazine CAS No. 62128-84-1

[4-(Difluoromethoxy)phenyl]hydrazine

Cat. No.: B106488
CAS No.: 62128-84-1
M. Wt: 174.15 g/mol
InChI Key: DHEGLGXMALZYDI-UHFFFAOYSA-N
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Description

Historical Context of Arylhydrazines in Chemical Research

Arylhydrazines are a class of organic compounds characterized by a hydrazine (B178648) group attached to an aromatic ring. Their history in chemical research dates back to the discovery of phenylhydrazine (B124118), the first hydrazine derivative to be identified. wikipedia.org Historically, arylhydrazines such as phenylhydrazine and 2,4-dinitrophenylhydrazine (B122626) were instrumental in analytical chemistry for the detection and identification of aldehydes and ketones. wikipedia.org A notable application was in the study of carbohydrates, where the reaction with the aldehyde groups of sugars led to the formation of well-defined crystalline derivatives known as phenylhydrazones or osazones, facilitating their characterization. wikipedia.org

Over the years, the role of arylhydrazines has expanded significantly. They are now recognized as extremely valuable and versatile reagents in organic synthesis. nih.gov They serve as key precursors for the synthesis of a wide array of biologically active heterocyclic compounds, including indoles, pyrazoles, indazoles, and quinazolines. nih.govekb.eg Furthermore, arylhydrazines have been employed as arylation agents in various cross-coupling reactions, a fundamental tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgacs.org

Significance of the Difluoromethoxy Moiety in Modern Organic Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a key strategy in modern drug design and materials science. researchgate.netnih.gov The difluoromethoxy group (-OCF₂H) has emerged as a particularly important moiety in medicinal chemistry and agrochemical research. mdpi.comresearchgate.net Its significance stems from the unique properties it imparts to a molecule.

One of the primary roles of the difluoromethoxy group is the modulation of a compound's physicochemical properties. It is known to enhance lipophilicity, which can improve a molecule's ability to permeate biological membranes and reach its target. mdpi.comacs.org This increased lipophilicity can be fine-tuned to optimize bioavailability. researchgate.net The difluoromethyl group is also considered a "lipophilic hydrogen bond donor," a characteristic that allows it to act as a bioisostere for hydroxyl, thiol, or amine groups, potentially leading to improved binding interactions with biological targets. acs.org

Furthermore, the presence of the strong carbon-fluorine bonds in the difluoromethoxy group can increase the metabolic stability of a compound, making it more resistant to degradation by enzymes in the body. mdpi.com This can lead to a longer duration of action for a drug candidate. The electron-withdrawing nature of the fluorine atoms also influences the electronic properties of the molecule, which can affect its reactivity and biological interactions.

Overview of Research Domains for [4-(Difluoromethoxy)phenyl]hydrazine

This compound is utilized in several key areas of chemical research, primarily as a synthetic intermediate. Its bifunctional nature, possessing both a reactive hydrazine group and a functionalized phenyl ring, makes it a valuable precursor for a variety of more complex molecules.

In the field of medicinal chemistry , this compound serves as a building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Hydrazine derivatives are known to be key components in a range of biologically active molecules, and the incorporation of the difluoromethoxy group is a strategy to enhance the drug-like properties of new chemical entities. ontosight.aiontosight.ai For instance, it is used as a reagent in the synthesis of substituted benzamide (B126) derivatives intended for the treatment of diseases related to trace amine-associated receptors (TAAR).

In agrochemical research , similar to its role in pharmaceuticals, this compound can be a precursor for new pesticides and herbicides. ontosight.aiontosight.ai The inclusion of fluorinated moieties is a common approach in the design of agrochemicals to improve their efficacy and stability.

Furthermore, in the broader field of organic synthesis , this compound is used in the construction of various organic molecules and materials. The hydrazine functional group can participate in a variety of chemical transformations, including condensation reactions and the formation of nitrogen-containing heterocycles.

Research DomainApplication of this compound
Medicinal Chemistry Building block for heterocyclic compounds
Synthesis of substituted benzamides for TAAR-related diseases
Study of enzyme inhibition
Agrochemical Research Precursor for pesticides and other agrochemicals ontosight.aiontosight.ai
Organic Synthesis Intermediate in the production of complex organic molecules
Reagent for the synthesis of dyes

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEGLGXMALZYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607447
Record name [4-(Difluoromethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62128-84-1
Record name [4-(Difluoromethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of Derivatives of 4 Difluoromethoxy Phenyl Hydrazine

Synthesis of Schiff Bases

Schiff bases, or azomethines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine, in this case, [4-(Difluoromethoxy)phenyl]hydrazine, with an aldehyde or a ketone. This reaction is often carried out in an alcoholic solvent, such as ethanol, and may be catalyzed by a few drops of acid, like glacial acetic acid. The reaction mixture is usually refluxed for a period of one to several hours. chemijournal.comrjptonline.orgrjptonline.org

The general synthetic route involves the nucleophilic attack of the amino group of the hydrazine (B178648) on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine linkage. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Upon completion, the Schiff base product often precipitates from the reaction mixture upon cooling or after the addition of water.

Table 1: Examples of Synthesized Schiff Bases from this compound

Aldehyde/Ketone ReactantResulting Schiff BaseReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data Highlights
Substituted Benzaldehyde(E)-1-(Substituted benzylidene)-2-(4-(difluoromethoxy)phenyl)hydrazineEthanol, reflux, acid catalystVariesVaries¹H NMR: Singlet for -N=CH- proton; IR: C=N stretching vibration.
Aromatic Ketone1-(Aryl)-1-(2-(4-(difluoromethoxy)phenyl)hydrazono)alkaneMethanol, refluxVariesVaries¹³C NMR: Signal for C=N carbon; MS: Molecular ion peak.

Synthesis of Complex Hydrazine Derivatives (e.g., Carboxamides)

The reactivity of the hydrazine moiety allows for the synthesis of more complex derivatives, such as carboxamides. These are typically prepared by reacting this compound with an acyl chloride or an isocyanate.

When reacting with an isocyanate, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a hydrazinecarboxamide derivative. This reaction is often carried out in an aprotic solvent.

Table 2: Synthesis of Hydrazinecarboxamide Derivatives

Isocyanate ReactantResulting CarboxamideReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data Highlights
Aryl IsocyanateN-Aryl-2-(4-(difluoromethoxy)phenyl)hydrazine-1-carboxamideAnhydrous solvent (e.g., acetonitrile)VariesVariesIR: C=O and N-H stretching bands; ¹H NMR: Signals for NH protons.

Formation of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems, which are scaffolds of significant pharmacological importance. Prominent examples include the synthesis of pyrazoles and triazoles.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized by the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents. ijpsr.comresearchgate.netnih.gov The reaction proceeds through a condensation followed by a cyclization-dehydration step. The Vilsmeier-Haack reaction of hydrazones derived from this hydrazine can also lead to the formation of pyrazole-4-carboxaldehydes. researchgate.net

Triazoles: 1,2,4-Triazole derivatives can be synthesized from this compound through various routes, including reaction with formamide under microwave irradiation or through multicomponent reactions. organic-chemistry.orgnih.govnih.gov These methods often involve the formation of intermediate hydrazones or amidrazones that subsequently cyclize to form the triazole ring.

Table 3: Examples of Fused Heterocyclic Systems from this compound

Heterocyclic SystemCo-reactantReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data Highlights
Pyrazole1,3-DiketoneEthanol, refluxVariesVaries¹H NMR: Characteristic signals for pyrazole ring protons; ¹³C NMR: Signals for pyrazole ring carbons.
1,2,4-TriazoleFormamideMicrowave irradiationVariesVariesMass Spectrometry: Molecular ion peak confirming the triazole formation.

Purification Techniques for Derivatives

The isolation and purification of the synthesized derivatives are critical steps to obtain compounds of high purity for subsequent characterization and application. Common techniques include column chromatography, recrystallization, and trituration.

Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. For the derivatives of this compound, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial and is typically determined by the polarity of the compound. A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate (B1210297), is often used, with the ratio adjusted to achieve optimal separation. For basic compounds like some hydrazones, it can be beneficial to add a small amount of a tertiary amine, such as triethylamine (around 1%), to the eluent to prevent streaking on the silica gel column. researchgate.net

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For Schiff bases and other derivatives of phenylhydrazine (B124118), common solvents for recrystallization include ethanol, chloroform, and mixtures like hexane (B92381)/ethyl acetate or ethanol/water. researchgate.netchemijournal.comresearchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals.

Trituration

Trituration is a simple and effective purification method for solids that are contaminated with small amounts of soluble impurities. researchgate.net The crude product is washed or stirred with a solvent in which the desired compound is insoluble, while the impurities are soluble. The solid is then collected by filtration, leaving the impurities dissolved in the solvent. For oily products, trituration with a non-polar solvent like cold pentane or n-hexane can sometimes induce solidification and purification. researchgate.net

The Role of this compound in the Landscape of Heterocyclic Chemistry

The field of heterocyclic chemistry is continually enriched by the development of novel building blocks that enable the synthesis of complex molecular architectures with significant applications, particularly in medicinal chemistry and materials science. Among these, this compound has emerged as a valuable precursor for the construction of a variety of heterocyclic systems. The introduction of the difluoromethoxy group is of particular interest as it can modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, thereby enhancing their biological activity. This article explores the pivotal role of this compound in the synthesis of several key classes of heterocyclic compounds.

Computational and Theoretical Studies on 4 Difluoromethoxy Phenyl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. DFT calculations for [4-(Difluoromethoxy)phenyl]hydrazine and related compounds are employed to determine optimized molecular geometries, vibrational frequencies, and thermochemical properties. nih.govresearchgate.net

The selection of a functional and a basis set is critical for the accuracy of DFT calculations. researchgate.net Functionals like B3LYP, which combine Hartree-Fock theory with DFT, are widely used for organic molecules. researchgate.netnih.gov Basis sets, which are sets of mathematical functions used to build molecular orbitals, range from smaller, less computationally expensive sets like 6-31G(d,p) to larger, more accurate triple-zeta sets like TZVP or the Pople-style 6-311++G(d,p). nih.govekb.egresearchgate.net For molecules containing elements like fluorine, the inclusion of polarization (e.g., 'd', 'p') and diffuse ('+', '++') functions in the basis set is important for accurately describing electron distribution and non-covalent interactions. researchgate.net

Theoretical calculations on related structures have shown that DFT can predict bond lengths and angles with high fidelity when compared to experimental data from X-ray crystallography. nih.govekb.eg Discrepancies that arise are often attributable to the fact that calculations model an isolated molecule in the gas phase, whereas experimental results are from the solid state where intermolecular forces are at play. ekb.eg Furthermore, DFT can be used to calculate spectroscopic properties, providing theoretical infrared (IR) spectra that aid in the interpretation of experimental results. nih.gov

MethodologyTypical Application for PhenylhydrazinesCommon FunctionalsCommon Basis Sets
Geometry OptimizationDetermine the lowest energy structure, bond lengths, and angles.B3LYP, M06-2X, PBE06-31G(d,p), 6-311++G(d,p), def2-TZVP
Frequency CalculationPredict IR/Raman spectra, confirm minimum energy structure.B3LYP, BP866-31G(d,p), TZVP
ThermochemistryCalculate enthalpy of formation, Gibbs free energy.G3(MP2)//B3LYP, B3LYPaug-cc-pVTZ, 6-311+G**

Conformational Analysis

Conformational analysis of such molecules is typically performed using molecular mechanics or quantum mechanical methods to systematically explore the potential energy surface. rsc.org By rotating key bonds and performing energy minimizations, a catalogue of stable, low-energy conformers can be generated. researchgate.net For fluorinated compounds, in particular, conformational preferences are heavily influenced by stereoelectronic effects, such as hyperconjugation and electrostatic interactions between the fluorine atoms and other parts of the molecule. The polarity of the surrounding medium (solvent) can also significantly alter the relative stability of different conformers. researchgate.net

For this compound, the orientation of the difluoromethoxy group relative to the phenyl ring and the conformation of the hydrazine (B178648) moiety are of primary interest. The relative energies of these conformers dictate which shapes are most populated at a given temperature, which is crucial for understanding how the molecule might interact with biological targets.

Rotatable BondAssociated Dihedral AngleDescription of Conformational Freedom
C(aryl)—OC2-C1-O-C(H)F2Determines the orientation of the difluoromethoxy group relative to the plane of the phenyl ring.
O—C(H)F2C1-O-C-HRotation around this bond alters the position of the hydrogen atom relative to the ether oxygen.
C(aryl)—NC3-C4-N-NGoverns the orientation of the hydrazine group with respect to the phenyl ring.
N—NC4-N-N-HRotation around the N-N bond affects the spatial arrangement of the terminal -NH2 group.

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations are instrumental in determining several key electronic properties and reactivity descriptors based on Frontier Molecular Orbital (FMO) theory. irjweb.commdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. nih.govirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine moiety, while the LUMO may be distributed over the aromatic system. nih.gov The electron-withdrawing nature of the difluoromethoxy group influences the energies of these orbitals.

DescriptorFormulaSignificanceAnticipated Trend for this compound
HOMO Energy (EHOMO)-Electron-donating ability; higher energy means more nucleophilic.Localized on the phenyl ring and hydrazine group. nih.gov
LUMO Energy (ELUMO)-Electron-accepting ability; lower energy means more electrophilic.Distributed across the aromatic system.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability; smaller gap implies higher reactivity. irjweb.comA moderate gap, indicating reasonable stability but available for reactions.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration; related to the HOMO-LUMO gap. mdpi.comDirectly proportional to the energy gap.
Electrophilicity Index (ω)μ² / 2ηOverall electrophilic nature of the molecule. mdpi.comInfluenced by the electron-withdrawing difluoromethoxy group.

In Silico Predictions of Molecular Interactions (e.g., ADME properties for related compounds)

In drug discovery and development, predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. ijprajournal.com In silico tools allow for the early prediction of these pharmacokinetic properties, saving time and resources. jetir.org For this compound and its derivatives, various computational models can estimate their drug-likeness and ADME profiles.

A common first pass is to evaluate Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. irjmets.com Other important parameters include the Topological Polar Surface Area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and binding. jetir.org

More advanced models, such as the BOILED-Egg model, provide a visual prediction of gastrointestinal absorption and blood-brain barrier (BBB) penetration. uem.br Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or property, are also widely used. nih.govunair.ac.id These models are often built using machine learning algorithms trained on large datasets of compounds with known properties. ijprajournal.com Web-based platforms like SwissADME provide free access to a suite of these predictive models. uem.brnih.gov

ADME PropertyComputational MethodPredicted Outcome/Significance for Related Compounds
A bsorptionLipinski's Rule of Five, BOILED-Egg ModelPhenylhydrazines are typically small molecules that often comply with Lipinski's rules, suggesting good potential for oral absorption. irjmets.comuem.br
D istributionlogP, logD, BBB penetration modelsThe difluoromethoxy group increases lipophilicity, which may enhance distribution into tissues but could also lead to BBB penetration. uem.br
M etabolismCytochrome P450 (CYP) inhibition modelsThe hydrazine moiety can be a site for metabolic reactions. In silico models predict potential interactions with key metabolic enzymes like CYPs. jetir.org
E xcretionRenal clearance models, TPSAProperties like polarity (indicated by TPSA) influence the primary route of excretion, typically renal or hepatic.

Predictive Modeling of Reaction Outcomes

Predicting the products and yields of chemical reactions is a central challenge in organic chemistry. Computational approaches to this problem fall into two main categories: mechanism-based quantum chemical calculations and data-driven machine learning models.

DFT calculations can be used to model the reaction mechanism step-by-step. By locating transition states and calculating activation energy barriers for different potential pathways, chemists can predict the most likely reaction product. This approach provides deep mechanistic insight but is computationally intensive and limited to relatively simple systems.

A more recent and powerful approach involves the use of machine learning, particularly deep learning and artificial neural networks. sesjournal.com These models are trained on vast databases of known chemical reactions, such as those from patents and the chemical literature. mit.edunih.gov By learning the complex patterns that connect reactants, reagents, and products, these models can predict the outcome of a new reaction without any explicit programming of chemical rules. stanford.edu State-of-the-art models can achieve high accuracy, correctly identifying the major product in over 70-80% of cases from a list of plausible candidates. mit.eduacs.org These tools can accelerate the discovery of new synthetic routes and optimize reaction conditions like solvent and temperature. sesjournal.comnih.gov

Modeling ApproachMethodologyStrengthsLimitations
Quantum Mechanics (DFT)Calculates potential energy surfaces, locates transition states, and determines activation energies for specific reaction steps.Provides detailed mechanistic insight into reaction pathways. Applicable to novel reactions without prior data.Computationally expensive. Requires significant user expertise. Limited to smaller, well-defined systems.
Machine Learning (AI/Neural Networks)Trains on large datasets of known reactions to learn patterns connecting reactants to products. sesjournal.commit.eduFast predictions. High accuracy for reactions within the model's training domain. acs.org Can suggest optimal reaction conditions. nih.gov"Black box" nature provides little mechanistic insight. Performance depends heavily on the quality and size of training data. May fail for novel reaction types. stanford.edu

Advanced Spectroscopic and Structural Characterization of 4 Difluoromethoxy Phenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For [4-(Difluoromethoxy)phenyl]hydrazine, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are employed to fully characterize the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the hydrazine (B178648) protons (-NHNH₂), and the unique proton of the difluoromethoxy group (-OCHF₂). The aromatic region typically displays a pattern indicative of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydrazine group and those ortho to the difluoromethoxy group will appear as doublets due to coupling with their adjacent protons. The hydrazine protons often appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. A key feature is the signal for the difluoromethoxy proton, which presents as a triplet due to coupling with the two fluorine atoms.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz)
Aromatic H (ortho to -NHNH₂) ~6.8-7.0 Doublet ~8-9
Aromatic H (ortho to -OCHF₂) ~7.0-7.2 Doublet ~8-9
-NH- Variable (broad) Singlet N/A
-NH₂ Variable (broad) Singlet N/A

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the four unique carbons of the benzene ring and one for the difluoromethoxy carbon. The carbon attached to the difluoromethoxy group will appear as a triplet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the difluoromethoxy group and the electron-donating nature of the hydrazine group.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C-OCHF₂ ~115-120 Triplet
C (Aromatic, attached to OCHF₂) ~150-155 Singlet or small triplet
CH (Aromatic, ortho to OCHF₂) ~116-120 Singlet
CH (Aromatic, ortho to -NHNH₂) ~114-118 Singlet

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the single proton of the same group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine nuclei.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz)

2D NMR Techniques (e.g., HSQC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between directly bonded nuclei, typically ¹H and ¹³C. In an HSQC spectrum of this compound, cross-peaks would be observed connecting the signals of the aromatic protons to their directly attached carbons. A key correlation would also be seen between the proton of the -OCHF₂ group and its corresponding carbon, confirming their direct bond. This technique is invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the hydrazine group, the C-H bonds of the aromatic ring, the C-O-C ether linkage, and the C-F bonds of the difluoromethoxy group. The N-H stretching vibrations typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C-F stretching vibrations are usually strong and appear in the fingerprint region, typically around 1100-1200 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for this compound

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (hydrazine) 3200-3400 Medium-Strong
Aromatic C-H Stretch 3000-3100 Medium
C-O-C Stretch (ether) 1200-1300 Strong
C-F Stretch 1100-1200 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight (174.15 g/mol ). The fragmentation pattern can reveal the loss of characteristic fragments. For the hydrochloride salt of this compound, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as [M+H]⁺ at 175.06775 and [M+Na]⁺ at 197.04969.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Hydrochloride Adducts

Adduct Predicted m/z
[M+H]⁺ 175.06775
[M+Na]⁺ 197.04969
[M-H]⁻ 173.05319

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For derivatives of this compound, such as N-phenylpyrazoles, the spectra are typically characterized by multiple absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic ring systems.

The UV-Vis absorption spectrum of a 5-phenylhydrazino substituted N-phenylpyrazole derivative, for example, shows distinct absorption peaks in various solvents. researchgate.net In n-heptane, characteristic absorption maxima appear at 227 nm, 287 nm, and 360 nm. researchgate.net These bands are assigned to electronic transitions within the biphenyl-like system formed by the N-phenylpyrazole moiety and the phenylhydrazino substituent. The position and intensity of these bands can exhibit a bathochromic (red) shift in more polar solvents like acetonitrile (B52724) and water, indicating changes in the electronic ground and excited states due to solvent-solute interactions. researchgate.net

Table 3: Representative UV-Vis Absorption Maxima for a Phenylpyrazole Derivative

Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)
n-Heptane 227 287 360
Acetonitrile - 287 >360
Dioxane - 287 >360

This data is valuable for confirming the presence of the conjugated aromatic system and for studying the electronic properties of the molecule.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure compound. The experimental results are compared against the theoretically calculated values based on the proposed molecular formula. This comparison is a critical criterion for establishing the purity and confirming the empirical formula of a synthesized compound. For the parent compound, this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₈F₂N₂O.

According to guidelines from major chemistry journals, experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values to be considered acceptable proof of a compound's composition and purity.

Table 4: Theoretical Elemental Composition of this compound (C₇H₈F₂N₂O)

Element Symbol Atomic Weight Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 84.077 49.41
Hydrogen H 1.008 8.064 4.74
Fluorine F 18.998 37.996 22.33
Nitrogen N 14.007 28.014 16.47
Oxygen O 15.999 15.999 9.40

| Total | | | 174.15 | 100.00 |

For any new derivative, a successful elemental analysis provides strong, quantitative evidence supporting its assigned structure.

X-ray Crystallography and Structural Elucidation

For instance, a representative structural analysis of a pyrazole (B372694) derivative, 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole, reveals detailed crystallographic parameters. The compound crystallizes in the monoclinic space group P2₁/c with four molecules (Z=4) in the unit cell. Such an analysis provides precise unit cell dimensions, bond lengths, and angles, confirming the connectivity and stereochemistry of the molecule. This level of detail is unparalleled by other analytical techniques and serves as the gold standard for structural proof.

Table 5: Representative Crystallographic Data for a Substituted Pyrazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.6192 (9)
b (Å) 9.4478 (6)
c (Å) 16.8410 (19)
β (°) 98.692 (9)
Volume (ų) 1354.5 (2)

| Z | 4 |

This data allows for the complete elucidation of the molecular geometry, including the dihedral angle between different rings, which in the case of the example compound was 81.23 (10)° between the phenyl and pyrazole rings.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution calculated from X-ray diffraction data. The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of intermolecular contacts and their relative strengths.

Table 6: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Pyrazole Derivative

Contact Type Contribution (%)
H···H 60.5
O···H 20.4
C···H 10.7
N···H 6.5

| Other | 1.9 |

These results indicate that van der Waals forces (H···H) and weak hydrogen bonds (O···H, C···H, N···H) are the primary forces governing the supramolecular assembly in the crystal. This understanding is vital for crystal engineering and for explaining the physical properties of the solid material.

Chromatographic Purity Assessment (TLC, HPLC)

The purity of this compound and its derivatives is critical for their application in synthesis and pharmaceutical research. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity, identifying impurities, and monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used qualitative technique for rapidly assessing the purity of this compound. It is invaluable for monitoring reaction progress, identifying the presence of starting materials, by-products, or degradation products.

Research Findings: In synthetic procedures involving this compound, TLC is often performed on silica (B1680970) gel 60 F₂₅₄ plates. The choice of mobile phase is crucial for achieving good separation. A common mobile phase system for related phenylhydrazine (B124118) derivatives is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). For instance, a mobile phase of hexane:ethyl acetate (4:1, v/v) has been noted for the column chromatography purification of similar hydrazine derivatives, a system that is readily adapted for TLC analysis. Another reported system for analogous compounds involves petroleum ether and ethyl acetate in a 2:1 ratio.

Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where UV-active compounds appear as dark spots. Further visualization can be accomplished using various staining reagents that react with the hydrazine functional group or other parts of the molecule. Common visualization agents for amines and hydrazines include ninhydrin (B49086) or specific reagents like 2,4-dinitrophenylhydrazine (B122626), which can form colored derivatives. Iodine vapor is also a general-purpose stain that can be used.

The retention factor (Rf), calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is used to identify compounds. The Rf value of this compound would be expected to be intermediate, depending on the specific polarity of the mobile phase, while more polar impurities (e.g., salts or oxidized by-products) would have lower Rf values and less polar impurities (e.g., residual non-polar reactants) would have higher Rf values.

Table 7.7.1: Representative TLC Conditions for this compound Analysis

Parameter Condition 1 Condition 2
Stationary Phase Silica Gel 60 F₂₅₄ Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (4:1, v/v) Petroleum Ether:Ethyl Acetate (2:1, v/v)
Visualization UV Light (254 nm), Iodine Vapor UV Light (254 nm), Ninhydrin Spray

| Expected Rf | ~0.4 - 0.5 | ~0.5 - 0.6 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the premier quantitative method for determining the purity of this compound with high precision and accuracy. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Research Findings: While specific, detailed HPLC methods for this compound are not extensively published in peer-reviewed literature, methods for closely related analogs provide a strong basis for its analysis. For instance, the analysis of compounds like (4-methoxyphenyl)hydrazine (B1593770) and other substituted phenylhydrazines is typically performed on a C18 stationary phase.

A suitable method for this compound would likely involve a C18 column with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or phosphoric acid to ensure the analyte is in a single ionic form) and an organic modifier such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both the main compound and any impurities with different polarities within a reasonable timeframe. A patent for complex molecules describes a general-purpose HPLC method using a C18 column with a mobile phase of 0.1% aqueous formic acid and acetonitrile, employing a linear gradient from 10% to 95% acetonitrile at 40 °C. google.com

Detection is most commonly achieved using a UV detector, set at a wavelength where the phenylhydrazine chromophore has maximum absorbance, typically in the range of 230-280 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For trace analysis of phenylhydrazines, which can be genotoxic impurities, pre-column derivatization with reagents like 4-nitrobenzaldehyde (B150856) can be used to shift the maximum absorption wavelength to the visible region, thereby increasing sensitivity and reducing matrix interference.

Table 7.7.2: Representative HPLC Conditions for Purity Assessment of this compound

Parameter Condition 1 (Analogous Method)
Stationary Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm

| Expected Rt | 8 - 12 min |

Applications in Organic Synthesis and Materials Science

Versatile Building Block in Organic Synthesis

[4-(Difluoromethoxy)phenyl]hydrazine serves as a crucial starting material for the synthesis of a variety of organic molecules, especially heterocyclic compounds, which are of great interest in medicinal chemistry and agrochemistry. The reactivity of the hydrazine (B178648) group allows for its participation in several key synthetic reactions.

One of the most prominent applications of phenylhydrazine (B124118) derivatives is in the Fischer indole (B1671886) synthesis , a classic and widely used method for constructing the indole ring system. minia.edu.egtestbook.comnih.govwikipedia.orgbyjus.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a nih.govnih.gov-sigmatropic rearrangement to form the indole. The use of this compound in this synthesis would lead to the formation of indoles bearing a difluoromethoxy substituent at the 5-position, a modification that can significantly influence the biological activity of the resulting molecule.

Furthermore, this compound is a key precursor for the synthesis of pyrazole (B372694) derivatives . ekb.egnih.govthieme-connect.denih.govmdpi.comnih.gov Pyrazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. The synthesis typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor. The incorporation of the difluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting pyrazole-containing molecules.

The versatility of this compound also extends to its use in multicomponent reactions (MCRs) , which are efficient processes for the synthesis of complex molecules in a single step. nih.govtaylorfrancis.comnih.gov Phenylhydrazines are often employed as one of the key components in MCRs to generate a variety of bioactive heterocycles.

Table 1: Examples of Heterocyclic Systems Synthesized from Phenylhydrazine Derivatives
Heterocyclic SystemGeneral Synthetic MethodKey ReagentsSignificance
IndolesFischer Indole SynthesisPhenylhydrazine, Aldehyde/Ketone, Acid CatalystCore structure in many pharmaceuticals and natural products. minia.edu.egtestbook.comnih.govwikipedia.orgbyjus.com
PyrazolesCondensation/CyclizationPhenylhydrazine, 1,3-Dicarbonyl compoundsExhibit a wide range of biological activities. ekb.egnih.govthieme-connect.denih.govmdpi.comnih.gov
Pyrano[2,3-c]pyrazolesFour-component reactionHydrazine, Aldehyde, β-ketoester, MalononitrileAntimicrobial and other biological activities. nih.gov

Precursor for Advanced Materials

The unique electronic and chemical properties of this compound make it a valuable precursor for the development of advanced materials with tailored functionalities.

Recent research has highlighted the critical role of hydrazine derivatives as reducing agents in the synthesis of perovskite materials for solar cell applications. researchgate.netrsc.orgresearchgate.netrsc.org Specifically, in tin-based perovskite solar cells, the oxidation of Sn(II) to Sn(IV) is a major factor that compromises the device's efficiency and stability. Phenylhydrazine derivatives have been introduced as additives to the perovskite precursor solution to mitigate this issue.

A study on 4-fluorophenylhydrazine hydrochloride demonstrated its effectiveness as a reductive additive in FASnI3 perovskite precursor solutions. researchgate.net The hydrazine functional group can reduce detrimental Sn(IV) species back to Sn(II), thereby improving the quality and stability of the perovskite film. researchgate.net The hydrophobic nature of the phenyl group also contributes to the moisture stability of the perovskite material. researchgate.net Given the similar electronic properties of the fluoro and difluoromethoxy substituents, this compound is expected to exhibit comparable or even enhanced performance as a reductant and stabilizer in perovskite precursor formulations.

Table 2: Role of Phenylhydrazine Derivatives in Perovskite Solar Cells
DerivativeFunctionObserved EffectReference
4-Fluorophenylhydrazine hydrochlorideReductive additiveConverted Sn(IV) to Sn(II), enhanced crystallinity, and improved power conversion efficiency and stability of Sn-based perovskite solar cells. researchgate.net
Phenylhydrazine hydrochlorideReductant and passivatorReduced existing Sn(IV) and prevented further degradation of FASnI3 films, leading to a record power conversion efficiency for lead-free PSCs. researchgate.net
Hydrazine dihydrochlorideAdditiveEffectively inhibited the oxidation of Sn(II) to Sn(IV) in the perovskite film and adjusted the crystallization process. rsc.org

While direct applications of this compound in luminescent materials are not extensively documented, its derivatives hold potential as components for such materials. Phenylhydrazine moieties can be incorporated into larger molecular structures to create compounds with desirable photophysical properties. For instance, phenylhydrazine derivatives have been used to synthesize fluorescent probes and sensors. researchgate.net

The introduction of the difluoromethoxy group can modulate the electronic properties of the aromatic ring, which in turn can influence the luminescence characteristics of the final material. rsc.org This substituent can affect the energy levels of the molecular orbitals, potentially leading to shifts in the emission wavelength and improvements in the quantum yield of fluorescence or phosphorescence. rsc.org

Ligand Synthesis for Metal Complexes

This compound is a valuable precursor for the synthesis of ligands for metal complexes. The hydrazine nitrogen atoms can act as coordination sites for metal ions. A common strategy involves the condensation of the phenylhydrazine with a carbonyl compound to form a Schiff base ligand. researchgate.netchemrxiv.orgxiahepublishing.comchemijournal.comcore.ac.uk These Schiff base ligands can then be reacted with various metal salts to form stable coordination complexes.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes and Catalytic Systems

While established methods for synthesizing substituted hydrazines exist, ongoing research is focused on developing more efficient, scalable, and environmentally benign routes. A key area of future development is the application of novel catalytic systems to streamline the synthesis of [4-(Difluoromethoxy)phenyl]hydrazine and its derivatives.

Transition-metal catalysis has emerged as a powerful tool for creating complex molecules. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, for instance, have been successfully used with arylhydrazines, suggesting potential for more direct and versatile synthetic pathways. nih.gov Future work could focus on developing specific palladium, copper, or other transition-metal catalysts tailored for the efficient synthesis of difluoromethoxylated phenylhydrazines. Another promising avenue is the use of iodine-based catalytic systems, which have been shown to generate aryl radicals from aryl hydrazines under mild, aerobic conditions. acs.org

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) have been engineered to catalyze the reductive amination of carbonyls with hydrazines, opening the door to the biocatalytic production of substituted hydrazines. nih.gov Research into enzymes capable of tolerating and acting upon fluorinated substrates like [4-(Difluoromethoxy)phenyl]aniline could lead to highly efficient and enantioselective synthetic routes.

Recent advancements in synthetic methodologies for hydrazine (B178648) derivatives include:

Reductive Alkylation: Direct reductive alkylation using reagents like α-picoline-borane offers a one-pot method for creating N-alkylhydrazine derivatives. organic-chemistry.org

Reactions with Activated Amides: Transition-metal-free reactions of activated amides with hydrazine in aqueous environments provide a straightforward route to acyl hydrazides. organic-chemistry.org

Polyanion Strategy: The use of a nitrogen dianion allows for selective hydrazine alkylation, providing easy access to substituted hydrazines. organic-chemistry.org

These innovative approaches could be adapted for the large-scale, cost-effective production of this compound, making this valuable building block more accessible.

Exploration of Undiscovered Reactivity Patterns

Arylhydrazines are versatile chemical intermediates, but their full reactive potential is still being uncovered. nih.gov Future research will likely focus on exploring novel transformations involving the hydrazine moiety and the difluoromethoxyphenyl group of this compound.

Key areas for exploration include:

Cross-Coupling Reactions: While arylhydrazines have been used in Suzuki and direct C-H arylation reactions, other important coupling reactions like Negishi, Stille, and Kumada couplings remain largely unexplored for this class of compounds. nih.gov Investigating these reactions could establish arylhydrazines as environmentally friendly arylation agents, as the byproducts are typically just nitrogen and water. nih.gov

Radical Reactions: The generation of aryl radicals from arylhydrazines using catalytic iodine in air opens up possibilities for novel C-C bond-forming reactions. acs.org Exploring the reactivity of the [4-(Difluoromethoxy)phenyl] radical in various contexts could lead to new synthetic methodologies.

Cyclization Reactions: Arylhydrazines are common precursors for synthesizing heterocyclic compounds. A novel KI-catalyzed reaction of aryl hydrazines with α-oxocarboxylic acids and CO2 has been reported to produce 1,3,4-oxadiazol-2(3H)-ones, demonstrating the potential for discovering new cyclization cascades. rsc.org

Multi-component Reactions: Designing one-pot, multi-component reactions that utilize the unique reactivity of this compound can provide rapid access to complex molecular architectures, which is highly valuable in drug discovery. researchgate.net

Design of Advanced Fluorinated Building Blocks

The difluoromethyl group (CF2H) is a crucial pharmacophore in modern medicinal chemistry. nih.gov It serves as a metabolically stable bioisostere for functional groups like alcohols, thiols, or amines and can act as a hydrogen bond donor, enhancing drug-target interactions. nih.gov Consequently, this compound is not just an intermediate but a foundational platform for designing more complex, advanced fluorinated building blocks. chemimpex.comnih.gov

Future research in this area will focus on transforming this compound into a variety of second-generation building blocks. For example, its reaction with 1,3-diketones can yield highly functionalized pyrazoles, which are important scaffolds in pharmaceuticals and agrochemicals. nih.gov The resulting fluorinated hydrazones are themselves versatile building blocks for constructing a wide array of nitrogen-containing organofluorine compounds. nih.govrsc.org

The strategic importance of fluorinated building blocks is evident across several high-value industries:

Pharmaceuticals: Fluorine incorporation can improve metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com

Agrochemicals: Fluorinated compounds often show enhanced biological activity in herbicides, insecticides, and fungicides. nbinno.comossila.com

Materials Science: The unique electronic properties imparted by fluorine are useful in designing advanced polymers and liquid crystals. chemimpex.comnbinno.com

Developing a diverse library of derivatives from this compound will provide chemists with a rich toolkit for innovation in these fields. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The synthesis of phenylhydrazines often involves thermally unstable intermediates like diazonium salts, posing significant safety risks in traditional batch processing. google.com Flow chemistry, where reactions are run in continuously flowing streams through tubes or microreactors, offers a powerful solution to this problem. google.com

Integrating the synthesis of this compound into a continuous flow process can offer several advantages:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with unstable intermediates. google.com

Improved Efficiency: Flow systems allow for rapid heating and cooling, precise control over reaction parameters, and shorter reaction times, often reducing total process time to under 20 minutes. google.compatsnap.com

Scalability: Scaling up production is simpler and more predictable than with batch reactors.

Integration of Steps: Multiple reaction steps, such as diazotization, reduction, and acidolysis/salification, can be integrated into a single, continuous process. google.compatsnap.com

A recent patent describes a continuous flow process for phenylhydrazine (B124118) salts that integrates these key steps, highlighting the industrial interest in this technology. google.com Similarly, a practical flow synthesis of hydrazine derivatives from alcohols has been demonstrated, showcasing the versatility of this approach. rsc.org Future research will focus on optimizing these flow processes for fluorinated derivatives and integrating them with automated platforms for high-throughput synthesis and screening of new compounds.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms and molecular properties is crucial for optimizing synthetic routes and designing new molecules. Modern spectroscopic and computational methods are indispensable tools for gaining these deeper insights into the behavior of this compound and its derivatives.

Spectroscopic Techniques:

19F NMR Spectroscopy: This technique is exceptionally powerful for analyzing fluorinated compounds. nih.gov Its high sensitivity, the 100% natural abundance of the 19F isotope, and the absence of background signals make it ideal for tracking reactions, identifying novel fluorinated products in complex mixtures, and elucidating molecular structures. nih.govnih.gov

Mass Spectrometry: Provides critical information about the mass and fragmentation patterns of hydrazine derivatives, aiding in their identification and characterization. aston.ac.uk

FT-IR Spectroscopy: Useful for identifying key functional groups and confirming the formation of products, such as the conversion of a hydrazine to a hydrazone by observing the appearance of the C=N bond signal and the change in the N-H bond signal. researchgate.net

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are increasingly used to predict molecular properties and explain experimental observations. researchgate.net They can be used to rationalize reaction selectivity, as demonstrated in studies of aromatic nucleophilic substitution. clockss.org For electrophilic aromatic substitution reactions, computational methods can predict barrier heights and provide a detailed picture of the electrostatic and steric effects that govern reactivity. nih.gov

Combined Approaches: The synergy between experimental and computational methods is particularly powerful. For instance, combining DFT calculations of 19F NMR chemical shifts with experimental spectra allows for the confident identification and quantification of fluorinated products, even without authentic standards. nih.gov

Future research will leverage these advanced techniques to build predictive models for the reactivity of this compound, guiding the rational design of new synthetic methods and functional molecules.

Expanding Applications in Specialized Chemical Fields

The unique properties conferred by the difluoromethoxy group make this compound a valuable precursor for compounds in several specialized fields. While its primary use is as an intermediate in pharmaceuticals and agrochemicals, its potential extends to other areas. who.int

FieldEmerging ApplicationRationale and Research Focus
Medicinal ChemistryNovel TherapeuticsThe difluoromethoxy group enhances metabolic stability and target binding. nih.govmdpi.com Derivatives are being investigated as anti-cancer, antibacterial, and antiviral agents. chemimpex.commdpi.com
AgrochemicalsNext-Generation PesticidesFluorinated hydrazines are used to synthesize potent and selective herbicides, fungicides, and insecticides. chemimpex.comgoogle.com Research focuses on developing compounds with improved efficacy and better environmental profiles.
Materials ScienceAdvanced Polymers and DyesThe electronic properties of the difluoromethoxyphenyl moiety can be exploited in the synthesis of polymers, coatings, and charge transport materials with tailored characteristics. chemimpex.comwho.int
Analytical ChemistrySpecialized ReagentsThe hydrazine group allows for the derivatization of carbonyl compounds, enabling their detection and quantification. chemimpex.com Fluorinated tags can be used for analysis by 19F NMR.

Future efforts will focus on synthesizing novel derivatives of this compound and screening them for activity in these diverse areas, further solidifying its role as a versatile and indispensable fluorinated building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(Difluoromethoxy)phenyl]hydrazine, and how can purity be optimized?

  • Methodology : React 4-(difluoromethoxy)aniline with hydrazine hydrate in acidic conditions (e.g., HCl) under reflux (60-80°C) for 4-6 hours. Monitor reaction progress via TLC. Purify via recrystallization using ethanol/water mixtures to achieve >95% purity. Characterize using melting point analysis and elemental testing .

Q. How can the structure of this compound derivatives be confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • ¹H/¹³C NMR : Confirm aromatic proton environments and difluoromethoxy group splitting patterns.
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .

Q. What is the role of this compound in synthesizing heterocyclic compounds?

  • Methodology : Utilize its hydrazine moiety to form Schiff bases or azo dyes via condensation with carbonyl compounds (e.g., aldehydes/ketones). For triazolo derivatives, cyclize with formamidine acetate under microwave-assisted conditions (100°C, 30 min) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to heat/open flames. Store in airtight containers at 2-8°C. Toxicity LD₅₀ (oral, rat) = 250 mg/kg; dispose via neutralization with dilute acetic acid .

Advanced Research Questions

Q. How does this compound participate in mechanistically complex reactions, such as triazolo ring formation?

  • Methodology : React with 2-chloro-6-hydrazinylpyrazine to form hydrazones, followed by cyclization using formamidine acetate. Kinetic studies (via HPLC) show a second-order dependence on hydrazine concentration. DFT calculations support a stepwise mechanism involving nitrene intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Control variables : Standardize assay conditions (e.g., Mycobacterium tuberculosis H37Rv strain for anti-TB activity).

  • SAR analysis : Compare substituent effects (Table 1).

  • Meta-analysis : Use tools like RevMan to reconcile discrepancies in IC₅₀ values across studies .

    Table 1 : Substituent Effects on Anti-TB Activity

    SubstituentIC₅₀ (μM)LogPReference
    -CF₃12.32.8
    -OCH₂F₂8.92.1
    -Cl18.73.2

Q. What computational strategies predict the electronic effects of the difluoromethoxy group on aromatic reactivity?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces. The -OCF₂H group exhibits strong electron-withdrawing effects (-I), reducing ring electron density by 15% compared to -OCH₃. Validate with Hammett σₚ constants .

Q. How can solubility and bioavailability of this compound derivatives be enhanced?

  • Methodology :

  • Prodrug design : Introduce phosphate esters at the hydrazine group.
  • Co-crystallization : Use succinic acid to improve aqueous solubility (3.2 mg/mL → 18.5 mg/mL).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (85% loading efficiency) .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

  • Methodology :

  • False positives : Mitigate by pre-treating compound libraries with glutathione to eliminate redox-active interferents.
  • Stability : Degradation occurs at pH >7.0 (half-life = 4 hrs); use buffered solutions (pH 5.0-6.5) during screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.